molecular formula C17H32O2 B8533264 4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene CAS No. 924277-57-6

4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene

Cat. No. B8533264
CAS RN: 924277-57-6
M. Wt: 268.4 g/mol
InChI Key: NKRBSPQKLYSZRM-UHFFFAOYSA-N
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Description

4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethoxy)-1,1,2,3,3-pentamethyloctahydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

924277-57-6

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

4-(ethoxymethoxy)-1,1,2,3,3-pentamethyl-3a,4,5,6,7,7a-hexahydro-2H-indene

InChI

InChI=1S/C17H32O2/c1-7-18-11-19-14-10-8-9-13-15(14)17(5,6)12(2)16(13,3)4/h12-15H,7-11H2,1-6H3

InChI Key

NKRBSPQKLYSZRM-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1CCCC2C1C(C(C2(C)C)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction flask was charged with 300 g (1.4 mole) 1,1,2,3,3-pentamethyl-hexahydro-4-indanol, 258 g (2.5 mole) diethoxymethane, 0.25 liter toluene, and 5 g boron trifluoride etherate complex. The reaction mass was heated to 100° C. and methanol and lite organics were collected in a Dean Stark trap (190 g recovered). After aging the reaction for 2 hrs the reaction was cooled to 25° C. and acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate. The mass was transferred to a separatory funnel and water washed. The organic layer was separated and purified by fractional distillation. The procedure afforded a 68% yield (256 g) of 1,1,2,3,3-pentamethyl-octahydro-4-(ethoxymethoxy)-1H-indene.
Name
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction flask was charged with 100 mL of lithium diisopropyl amide (LDA, available from Aldrich Chemical Company) (2M in heptane/THF) and cooled to 0° C. 1,1,2,3,3-Pentamethyl-tetrahydro-4-indanol, as described in U.S. Pat. No. 3,636,165, 40 g (0.19 mole) was added in portions to the LDA solution. The reaction was aged 30 minutes then 18.5 g (0.2 mole) of ethoxy methyl chloride was added to the reaction mass at 0° C. The mass was allowed to exotherm to 25° C. The reaction was quenched with 100 g of 10% aqueous sodium carbonate. The mass was transferred to a separatory funnel and water washed. The organic layer was distilled. The procedure afforded a 60% yield (30 g) of 1,1,2,3,3-pentamethyl-hexahydro-4-(ethoxymethoxy)-1H-indene.
Name
1,1,2,3,3-Pentamethyl-tetrahydro-4-indanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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